molecular formula C19H22Cl2N4O3 B429420 1-(3-Chloropropyl)-5-[[(2-chloro-3-pyridinyl)amino]methylidene]-3-cyclohexyl-1,3-diazinane-2,4,6-trione

1-(3-Chloropropyl)-5-[[(2-chloro-3-pyridinyl)amino]methylidene]-3-cyclohexyl-1,3-diazinane-2,4,6-trione

Cat. No.: B429420
M. Wt: 425.3g/mol
InChI Key: OZSOPTYEKOVXAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chloropropyl)-5-[[(2-chloro-3-pyridinyl)amino]methylidene]-3-cyclohexyl-1,3-diazinane-2,4,6-trione is a member of barbiturates.

Scientific Research Applications

Chemical Shift Assignment and Molecular Modeling

The compound 1-(3-Chloropropyl)-5-[[(2-chloro-3-pyridinyl)amino]methylidene]-3-cyclohexyl-1,3-diazinane-2,4,6-trione and its derivatives have been subject to chemical shift assignment and molecular modeling studies. These studies are crucial for understanding the compound's three-dimensional structures and chemical properties, enhancing its potential as a lead for new anticancer drugs (Santana et al., 2020).

Hydrogen Bonding Studies

Research on enaminones, which are structurally related to the compound , includes investigations into hydrogen bonding. This research contributes to the understanding of molecular structures and interactions, relevant to the development of anticonvulsant agents (Kubicki et al., 2000).

Synthesis and Structural Investigation

The synthesis and structural investigation of triorganostannyl esters of pyridinylimino substituted aminobenzoic acids, which are related to the compound, have been reported. This research is essential for exploring the physicochemical properties and potential applications in photophysical and molecular interactions (Tzimopoulos et al., 2010).

Antibacterial and Anticancer Evaluation

Studies have also been conducted on the synthesis of novel compounds structurally similar to the compound of interest, evaluating their antibacterial and anticancer potential. This research is vital for discovering new therapeutics (Bondock & Gieman, 2015).

Properties

Molecular Formula

C19H22Cl2N4O3

Molecular Weight

425.3g/mol

IUPAC Name

1-(3-chloropropyl)-5-[(2-chloropyridin-3-yl)iminomethyl]-3-cyclohexyl-6-hydroxypyrimidine-2,4-dione

InChI

InChI=1S/C19H22Cl2N4O3/c20-9-5-11-24-17(26)14(12-23-15-8-4-10-22-16(15)21)18(27)25(19(24)28)13-6-2-1-3-7-13/h4,8,10,12-13,26H,1-3,5-7,9,11H2

InChI Key

OZSOPTYEKOVXAU-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N2C(=O)C(=C(N(C2=O)CCCCl)O)C=NC3=C(N=CC=C3)Cl

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=C(N(C2=O)CCCCl)O)C=NC3=C(N=CC=C3)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chloropropyl)-5-[[(2-chloro-3-pyridinyl)amino]methylidene]-3-cyclohexyl-1,3-diazinane-2,4,6-trione
Reactant of Route 2
Reactant of Route 2
1-(3-Chloropropyl)-5-[[(2-chloro-3-pyridinyl)amino]methylidene]-3-cyclohexyl-1,3-diazinane-2,4,6-trione
Reactant of Route 3
Reactant of Route 3
1-(3-Chloropropyl)-5-[[(2-chloro-3-pyridinyl)amino]methylidene]-3-cyclohexyl-1,3-diazinane-2,4,6-trione
Reactant of Route 4
Reactant of Route 4
1-(3-Chloropropyl)-5-[[(2-chloro-3-pyridinyl)amino]methylidene]-3-cyclohexyl-1,3-diazinane-2,4,6-trione
Reactant of Route 5
Reactant of Route 5
1-(3-Chloropropyl)-5-[[(2-chloro-3-pyridinyl)amino]methylidene]-3-cyclohexyl-1,3-diazinane-2,4,6-trione
Reactant of Route 6
Reactant of Route 6
1-(3-Chloropropyl)-5-[[(2-chloro-3-pyridinyl)amino]methylidene]-3-cyclohexyl-1,3-diazinane-2,4,6-trione

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